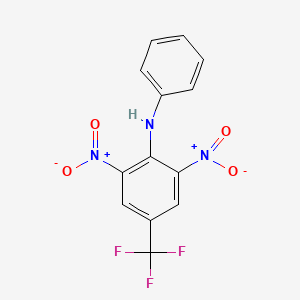

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline

Description

2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is a nitroaromatic compound characterized by two nitro (-NO₂) groups at the 2 and 6 positions, a trifluoromethyl (-CF₃) group at the 4 position, and an N-phenyl substitution. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals and pharmaceuticals. The nitro groups act as strong electron-withdrawing substituents, enhancing reactivity in nucleophilic substitution or redox reactions, while the trifluoromethyl group increases lipophilicity, aiding membrane penetration .

Properties

IUPAC Name |

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O4/c14-13(15,16)8-6-10(18(20)21)12(11(7-8)19(22)23)17-9-4-2-1-3-5-9/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMAFIRAMXVMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320769 | |

| Record name | 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17474-05-4 | |

| Record name | NSC364065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-4-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

Reduction: 2,6-diamino-N-phenyl-4-(trifluoromethyl)aniline.

Substitution: Products depend on the nucleophile used, such as 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline derivatives.

Scientific Research Applications

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and electron transfer, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Trifluralin (2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline)

Structural Differences : Trifluralin replaces the N-phenyl group with N,N-dipropyl substituents.

Key Properties :

- Biological Activity: A canonical herbicide targeting plant tubulin, disrupting microtubule polymerization .

- Environmental Stability : Trifluralin’s dipropyl chains increase soil persistence, whereas the phenyl group in the target compound may alter degradation pathways .

Table 1 : Comparison with Trifluralin

| Property | Target Compound | Trifluralin |

|---|---|---|

| Substituents | N-phenyl | N,N-dipropyl |

| Molecular Weight | ~353.2 g/mol | ~335.3 g/mol |

| Tubulin Affinity | Moderate (plant/protozoan-specific) | High (herbicidal activity) |

| Lipophilicity (LogP) | Higher (due to phenyl) | Lower |

3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline

Structural Differences : Features an additional trifluoromethyl group on the N-phenyl ring.

Key Properties :

2,6-Dichloro-4-(trifluoromethyl)aniline

Structural Differences : Replaces nitro groups with chlorine atoms.

Key Properties :

- Electronic Effects : Chlorine is less electron-withdrawing than nitro groups, leading to reduced reactivity in substitution reactions but increased stability under acidic conditions .

- Applications : Primarily used as an intermediate in agrochemical synthesis rather than a bioactive agent .

Table 2 : Halogen vs. Nitro Substituent Effects

| Compound | Substituents | Reactivity (SₙAr) | Biological Activity |

|---|---|---|---|

| Target Compound | 2,6-NO₂; 4-CF₃ | High | Antimicrobial, anticancer |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | 2,6-Cl; 4-CF₃ | Moderate | Limited bioactivity |

4-(Trifluoromethyl)aniline

Structural Differences : Lacks nitro groups and the N-phenyl substitution.

Key Properties :

- Reactivity : The absence of nitro groups simplifies the molecule, making it more reactive in electrophilic aromatic substitution but less suited for redox-driven biological interactions .

- Applications : Used as a building block in pharmaceuticals, lacking the tubulin-targeting activity seen in dinitroanilines .

Mechanistic and Functional Insights

- Tubulin Binding : Dinitroanilines like the target compound and trifluralin bind to plant/protozoan tubulin, disrupting microtubule dynamics. The N-phenyl group may sterically hinder interactions with mammalian tubulin, reducing toxicity .

- Synthetic Versatility : The target compound’s nitro groups allow for functionalization via reduction to amines or displacement reactions, enabling derivative synthesis .

Biological Activity

2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of dinitroanilines. Its unique chemical structure, characterized by the presence of nitro and trifluoromethyl groups, positions it as a compound of interest in biological research, particularly regarding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C13H8F3N3O4

- Molar Mass : 327.219 g/mol

- IUPAC Name : 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline

- Chemical Structure : The compound features two nitro groups at the 2 and 6 positions on the aniline ring and a trifluoromethyl group at the para position.

The biological activity of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline primarily revolves around its interaction with microtubules in protozoan parasites. Dinitroanilines are known to disrupt microtubule dynamics, which is crucial for cell division and intracellular transport. This disruption can lead to cell cycle arrest and ultimately cell death, making these compounds potential candidates for antiparasitic therapies.

Key Findings:

- Microtubule Disruption : Studies indicate that dinitroanilines selectively disrupt microtubules in protozoan parasites such as Toxoplasma gondii without affecting vertebrate host cell microtubules, indicating a selective toxicity profile .

- Resistance Mechanisms : Research has identified mutations in Toxoplasma α-tubulin that confer resistance to dinitroanilines. For instance, specific amino acid substitutions can significantly alter the binding affinity of these compounds .

Case Studies

-

Inhibition of Toxoplasma gondii :

- A study assessed the efficacy of various dinitroanilines, including 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline, against wild-type and mutant Toxoplasma lines. The results demonstrated that certain dinitroanilines effectively inhibited parasite replication at concentrations as low as 0.5 to 2.5 μM .

- Mutant strains with specific binding site mutations showed increased resistance to most dinitroanilines but heightened sensitivity to compounds optimized for activity against kinetoplastid tubulin .

-

Antimicrobial Properties :

- Dinitroanilines have been investigated for their antimicrobial properties beyond protozoa. Their ability to inhibit bacterial growth has been noted, suggesting broader applications in infectious disease management.

Comparative Biological Activity

The following table summarizes the biological activity of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline compared to other related compounds:

| Compound Name | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline | Toxoplasma gondii | 0.5 - 2.5 | Microtubule disruption |

| Dinitramine | Toxoplasma gondii | <0.5 | Microtubule disruption |

| Amiprophos methyl | Kinetoplastids | 1 - 10 | Microtubule stabilization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.